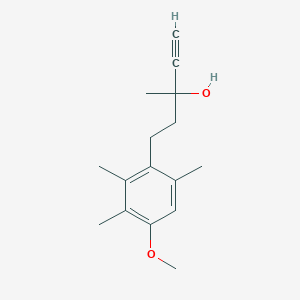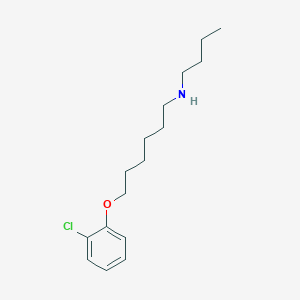![molecular formula C18H20N2O3 B5229604 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)
3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide, also known as MP-10, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of benzamide derivatives and has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been found to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. This suggests that 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide in lab experiments is its relatively simple synthesis method and well-documented properties. It has been extensively studied in the literature, making it a valuable tool for investigating various biological processes. However, one limitation of using 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide. One area of interest is the development of more potent and selective analogs of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide that may have improved therapeutic properties. Another area of research is the investigation of the potential applications of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide in the treatment of other diseases, such as neurodegenerative disorders. Finally, further studies are needed to determine the optimal dosage and administration of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide for therapeutic use.
Méthodes De Synthèse
The synthesis of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves several steps, starting with the reaction of 4-aminobenzamide with methyl isocyanate to form N-{4-[(methylamino)carbonyl]phenyl}benzamide. This intermediate is then reacted with isopropoxyamine to give the final product, 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide. The synthesis of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is relatively straightforward and has been well-documented in the literature.
Applications De Recherche Scientifique
3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)23-16-6-4-5-14(11-16)18(22)20-15-9-7-13(8-10-15)17(21)19-3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOVVBVEXOVVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)

![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)


![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)

![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)
![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
![2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)
